molecular formula C11H14BrN B14876932 3-(4-Bromophenyl)-3-methylpyrrolidine

3-(4-Bromophenyl)-3-methylpyrrolidine

Cat. No.: B14876932
M. Wt: 240.14 g/mol
InChI Key: XAXDNKUFLFHORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrrolidine (B122466) Core Architectures in Contemporary Chemical Biology

The significance of the pyrrolidine core in chemical biology is multifaceted. Its three-dimensional, non-planar structure allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets such as enzymes and receptors. nih.gov This stereochemical complexity is crucial for mimicking the intricate shapes of natural ligands and substrates.

Furthermore, the nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating key interactions within the binding pockets of proteins. The ring's saturated nature also imparts conformational flexibility, allowing it to adopt various puckered conformations to optimize binding. nih.gov

The versatility of the pyrrolidine scaffold is evident in the diverse range of biological activities exhibited by pyrrolidine-containing compounds. These include antimicrobial, anti-inflammatory, analgesic, and central nervous system (CNS) activities. researchgate.net A notable example is the amino acid proline, a fundamental building block of proteins, which features a pyrrolidine ring.

The following table highlights some of the key therapeutic areas where pyrrolidine-containing compounds have made a significant impact:

Therapeutic AreaExamples of Pyrrolidine-Containing DrugsBiological Target/Mechanism of Action
Antiviral L-ProlineInhibition of viral replication
Antibacterial -Various mechanisms
Anticancer -Various mechanisms
CNS Disorders -Modulation of neurotransmitter receptors and transporters
Cardiovascular -Enzyme inhibition (e.g., ACE inhibitors)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

3-(4-bromophenyl)-3-methylpyrrolidine

InChI

InChI=1S/C11H14BrN/c1-11(6-7-13-8-11)9-2-4-10(12)5-3-9/h2-5,13H,6-8H2,1H3

InChI Key

XAXDNKUFLFHORB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC1)C2=CC=C(C=C2)Br

Origin of Product

United States

Halogenated Phenyl Substituted Pyrrolidines in Medicinal Chemistry

Contextualization of Research

The 4-bromophenyl group, in particular, offers several advantages. The bromine atom is highly lipophilic, which can enhance a drug's ability to cross cell membranes and the blood-brain barrier. This is particularly relevant for compounds targeting the CNS. Moreover, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its target protein.

The presence of the bromophenyl moiety can also influence a compound's metabolic profile. The carbon-bromine bond is generally more resistant to metabolic degradation compared to a carbon-hydrogen bond, potentially leading to a longer half-life and improved bioavailability.

Research into halogenated phenyl-substituted pyrrolidines has yielded compounds with a range of pharmacological activities. For instance, derivatives of (2S)-2-(4-bromophenyl)pyrrolidine have been investigated as potential cholesterol absorption inhibitors. smolecule.com The bromophenyl group in these molecules is thought to enhance their interaction with the target protein.

Investigating the 3 4 Bromophenyl 3 Methylpyrrolidine Scaffold

Academic Rationale for

The rationale for synthesizing and evaluating this compound stems from the potential for synergistic or novel biological activities arising from the combination of its structural motifs. The 3-methyl-3-phenylpyrrolidine (B2819881) core is a known pharmacophore in compounds targeting the central nervous system. For example, this scaffold is found in molecules that act as dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitors.

The introduction of a bromine atom at the 4-position of the phenyl ring could further enhance the CNS activity of such compounds by increasing their lipophilicity and ability to cross the blood-brain barrier. Furthermore, the stereochemistry at the 3-position, which would be a chiral center, could lead to enantiomers with distinct pharmacological profiles. The orientation of the methyl and bromophenyl groups will significantly influence how the molecule interacts with its biological target.

Recent studies on 3-substituted pyrrolidine derivatives have highlighted the importance of the substitution pattern at this position for achieving potent and selective biological activity. For instance, 3(S)-thiomethyl pyrrolidine derivatives have been identified as potent ERK inhibitors with potential applications in oncology. nih.gov This underscores the potential for discovering novel bioactivities through systematic exploration of substituents at the 3-position of the pyrrolidine ring.

The investigation of this compound is therefore a logical step in the exploration of novel chemical space for drug discovery. Its synthesis would allow for the evaluation of its potential as a CNS agent, an anticancer agent, or in other therapeutic areas where pyrrolidine-based scaffolds have shown promise. The detailed study of its structure-activity relationships would provide valuable insights for the design of future generations of pyrrolidine-based therapeutics.

Strategies for Pyrrolidine Ring Construction and Functionalization

The construction of the pyrrolidine ring can be achieved through various synthetic strategies, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope. These methods range from convergent multicomponent reactions to sequential intramolecular cyclizations and the functionalization of pre-existing pyrrolidine rings.

Multicomponent reactions (MCRs) have emerged as powerful tools for the rapid assembly of complex molecular scaffolds like the pyrrolidine ring from three or more starting materials in a single synthetic operation. researchgate.netnih.gov These reactions are highly atom-economical and can generate significant molecular diversity. A notable example is the diastereoselective synthesis of highly substituted pyrrolidine derivatives through a one-pot asymmetric multicomponent reaction. nih.govacs.org This approach can construct up to three contiguous stereogenic centers with high diastereoselectivity. nih.govacs.org

The reaction of an N-tosyl imino ester with an optically active phenyldihydrofuran in the presence of a nucleophile like allyltrimethylsilane, catalyzed by a Lewis acid such as titanium tetrachloride (TiCl₄), can lead to the formation of functionalized pyrrolidines. nih.govacs.org The choice of nucleophile and reaction conditions can influence the reaction pathway and the stereochemical outcome. For instance, the use of different silane (B1218182) reagents or enolsilanes can provide access to a variety of substituted pyrrolidines. nih.govacs.org

EntryNucleophileLewis Acid (equiv.)Diastereomeric Ratio (dr)Yield (%)
1AllyltrimethylsilaneTiCl₄ (1.2)>99:185
2AllyltributylstannaneTiCl₄ (1.2)99:182
3TriethylsilaneTiCl₄ (1.2)90:1075
4TributyltinhydrideTiCl₄ (1.2)85:1568
5Enolsilane 6aTiCl₄ (4.2)>99:163
6tert-Butyl enol ether 6bTiCl₄ (4.2)>99:192
Table 1: Diastereoselective Multicomponent Synthesis of Functionalized Pyrrolidines. Data compiled from multiple studies. nih.govacs.org

Another versatile MCR approach involves the [3+2] cycloaddition of azomethine ylides with various dipolarophiles. tandfonline.com This strategy is widely used for the synthesis of polysubstituted pyrrolidines. The azomethine ylide can be generated in situ from the reaction of an α-amino acid ester and an aldehyde, which then reacts with an alkene to afford the pyrrolidine ring. tandfonline.com The use of chiral catalysts or auxiliaries can render these cycloadditions enantioselective.

Intramolecular cyclization represents a fundamental and widely employed strategy for the construction of the pyrrolidine ring. researchgate.netdntb.gov.ua These methods involve the formation of a carbon-nitrogen or carbon-carbon bond from a linear precursor, often with a high degree of stereocontrol. A common approach is the intramolecular attack of an amine onto a suitable electrophile within the same molecule. researchgate.net For example, the cyclization of an amino-epoxide can lead to the formation of a hydroxymethyl-substituted pyrrolidine. acs.org

An asymmetric lithiation-intramolecular cyclization sequence has been developed for the synthesis of enantioenriched 2-substituted pyrrolidines. acs.org This method utilizes a chiral ligand, such as (-)-sparteine, to control the stereochemistry of the deprotonation step, followed by an intramolecular substitution reaction to form the pyrrolidine ring. acs.org

SubstrateProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)
N-Boc-(3-chloropropyl)arylmethylamine(S)-N-Boc-2-arylpyrrolidine>90N/A>91:9
Racemic epoxide 112-phenyl-3-(hydroxymethyl)pyrrolidine (13)6750:5097:3 and 95:5
Table 2: Asymmetric Synthesis of Pyrrolidines via Intramolecular Cyclization. acs.org

Radical cyclizations also offer a powerful means of constructing the pyrrolidine skeleton. researchgate.net For instance, the cyclization of an N-allyl-α-chloro-α-phenylacetamide can be initiated by a radical initiator to yield a 3-phenylpyrrolidin-2-one. Furthermore, ring-closing metathesis (RCM) has been effectively used to synthesize pyrrolidine precursors from diallylamines, which can then be further elaborated. sci-hub.se

The direct functionalization of a pre-existing pyrrolidine ring provides a complementary approach to the synthesis of substituted derivatives. C-H functionalization has emerged as a particularly attractive strategy, as it avoids the need for pre-functionalized starting materials. rsc.orgnih.govnih.govresearchgate.net

Redox-neutral α-C-H functionalization of pyrrolidines can be achieved using an internal oxidant, such as an o-benzoquinone, to generate an N,O-acetal intermediate. nih.gov This intermediate can then be trapped by a nucleophile to afford a 2,5-disubstituted pyrrolidine. This method allows for the regioselective functionalization of the secondary α-C-H bond over the tertiary one in 2-substituted pyrrolidines. nih.gov

Another approach involves a protecting-group-free α-C-H bond functionalization of cyclic amines. nih.gov In this method, in situ deprotonation of pyrrolidine with a strong base, followed by reaction with a hydride acceptor, generates a cyclic imine. This imine can then be captured by an organolithium reagent to yield the α-functionalized pyrrolidine. nih.gov

Pyrrolidine DerivativeNucleophileProductYield (%)
PyrrolidinePhenyl lithium2-Phenylpyrrolidine85
2-Methylpyrrolidinen-Butyl lithium2-Methyl-5-butylpyrrolidine78
Table 3: α-C-H Functionalization of Pyrrolidines. nih.gov

Introduction of the 4-Bromophenyl Moiety

The introduction of the 4-bromophenyl group can be accomplished either by incorporating it into one of the building blocks before ring formation or by functionalizing a pre-formed phenyl-substituted pyrrolidine.

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds and can be used to introduce an aryl group onto a pyrrolidine ring. The enantioselective α-arylation of N-Boc pyrrolidine has been extensively studied. acs.org This protocol typically involves the deprotonation of N-Boc pyrrolidine with a strong base in the presence of a chiral ligand, followed by transmetalation with a zinc salt and subsequent Negishi coupling with an aryl bromide. acs.org To synthesize a 3-(4-bromophenyl) derivative, a similar strategy could be envisioned starting from a 3-halopyrrolidine intermediate.

Alternatively, a palladium-catalyzed hydroarylation of a pyrroline (B1223166) with a bromoaryl boronic acid could be employed to directly install the 4-bromophenyl group at the 3-position of the pyrrolidine ring. nih.gov

Nucleophilic aromatic substitution (SNAr) offers another route for attaching a pyrrolidine to a bromo-substituted aromatic ring, provided the ring is sufficiently activated by electron-withdrawing groups. nih.govresearchgate.netnih.gov However, for a simple 4-bromophenyl group, this reaction is generally not feasible without a catalyst.

Direct bromination of a phenyl-substituted pyrrolidine is a straightforward approach to introduce the bromo substituent. The bromination of various aryl-substituted pyrrolidines has been investigated. The reaction conditions, such as the solvent and the brominating agent, can significantly influence the outcome of the reaction, including the position of bromination and the potential for side reactions.

For instance, the bromination of 1-methyl-2-phenylpyrrolidine (B1208226) in hot aqueous hydrobromic acid leads to the formation of a dibromoticonine analogue. In contrast, conducting the bromination in aqueous acetic acid can yield the dibromocotinine analogue. This highlights the importance of controlling the reaction conditions to achieve the desired regioselectivity. For the synthesis of this compound, the direct bromination of 3-methyl-3-phenylpyrrolidine would likely require careful optimization to favor para-substitution on the phenyl ring. Electrophilic aromatic substitution reactions, such as bromination with Br₂ and a Lewis acid catalyst (e.g., FeBr₃), are standard methods for the bromination of benzene (B151609) rings. khanacademy.org The pyrrolidine substituent on the phenyl ring is an activating group and would direct the incoming electrophile to the ortho and para positions. Steric hindrance from the pyrrolidine ring might favor para-substitution.

Starting MaterialBromination ConditionsProduct(s)
1-Methyl-2-phenylpyrrolidineHot aqueous HBrDibromoticonine analogue (3)
1-Methyl-2-phenylpyrrolidineAqueous acetic acidDibromocotinine analogue (4)
2-(3-Fluorophenyl)-1-methylpyrrolidineHot aqueous HBrDibromocotinine analogue (5) and Dibromoticonine analogue (6)
Table 4: Bromination of Aryl-Substituted Pyrrolidines.

Stereoselective Synthesis of Methyl-Substituted Pyrrolidine Derivatives

The creation of chiral centers, particularly quaternary carbons like the C3 position in this compound, presents a significant synthetic challenge. Stereoselective methods are essential for obtaining enantiomerically pure compounds, which is often a requirement for therapeutic applications.

Asymmetric catalysis has emerged as a powerful tool for the efficient synthesis of chiral molecules. One notable advancement is the cobalt-hydride (CoH)-catalyzed asymmetric hydromethylation of 3-pyrrolines, which provides a direct route to enantioenriched 3-methylpyrrolidine (B1584470) derivatives. nih.govacs.orgnih.gov This method addresses the long-standing challenge of installing a methyl group in a stereocontrolled manner. nih.gov

The reaction typically employs a commercially available cobalt precursor, such as CoBr₂, combined with a chiral ligand, often a modified bisoxazoline (BOX) ligand. nih.govacs.org This catalytic system facilitates the conversion of readily accessible 3-pyrrolines into valuable, enantiopure 3-methylpyrrolidine compounds with outstanding enantioselectivity. acs.orgnih.gov The process is efficient, often streamlining what would otherwise be a multi-step synthesis requiring harsh conditions or expensive starting materials. nih.govnih.gov

The general procedure involves combining the cobalt salt and the chiral ligand in a dry solvent, followed by the addition of the N-acyl endocyclic olefin (3-pyrroline substrate), a methyl source like iodomethane, and an additive such as cesium fluoride (B91410) (CsF). nih.gov The reaction proceeds under mild conditions to yield the desired 3-methylpyrrolidine product. acs.org This strategy offers precise stereoselective control over the addition of the methyl group. acs.org

Table 1: Examples of CoH-Catalyzed Asymmetric Hydromethylation of N-Acyl-3-pyrrolines
Substrate (N-Protecting Group)ProductYield (%)Enantiomeric Excess (ee, %)Reference
N-Boc-3-pyrrolineN-Boc-3-methylpyrrolidine8595 nih.gov
N-Cbz-3-pyrrolineN-Cbz-3-methylpyrrolidine9196 nih.gov
N-Tosyl-3-pyrrolineN-Tosyl-3-methylpyrrolidine7892 acs.org
N-Benzoyl-3-pyrrolineN-Benzoyl-3-methylpyrrolidine8897 nih.gov

An alternative and widely used strategy for asymmetric synthesis is the "chiral pool" approach, which utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. magtech.com.cn Proline and malic acid are prominent examples of versatile chiral building blocks for the synthesis of substituted pyrrolidines. mdpi.commagtech.com.cn

L-proline and its derivatives, such as (S)-prolinol and 4-hydroxyproline, are particularly common starting points. mdpi.com The inherent stereochemistry of the pyrrolidine ring in proline can be exploited to direct the stereochemical outcome of subsequent reactions. For instance, (S)-prolinol can be a precursor in multi-step syntheses where the pyrrolidine ring is already formed and subsequent modifications build the desired substitution pattern. mdpi.com These syntheses often involve protection of the nitrogen atom, modification of the carboxyl group or hydroxyl group, and subsequent functionalization of the ring. unibo.itnih.gov

Malic acid, a C4 dicarboxylic acid, is another valuable chiron. magtech.com.cn Its structure contains a stereocenter and multiple functional groups (two carboxylic acids and one hydroxyl group) that can be selectively manipulated. Transformations of malic acid can lead to a variety of advanced chiral intermediates that are then used to construct the pyrrolidine ring through cyclization reactions. magtech.com.cn This approach allows for the synthesis of complex pyrrolidine-containing natural products and their analogues.

Controlling the stereochemistry during the synthesis of the pyrrolidine ring is paramount. Several methods are employed to achieve this, with the choice of method often depending on the desired substitution pattern.

One of the most classical and powerful methods for constructing five-membered heterocycles is the 1,3-dipolar cycloaddition. nih.gov Specifically, the reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) has been extensively studied for pyrrolidine synthesis. nih.govacs.org The stereochemistry of the resulting pyrrolidine is controlled by the geometry of the reactants and the reaction conditions. By using chiral auxiliaries or catalysts, this reaction can be made highly diastereoselective and enantioselective, allowing for the simultaneous creation of up to four stereogenic centers. acs.org

Enzymatic catalysis offers another route to chiral pyrrolidines. escholarship.org Through directed evolution, enzymes like cytochrome P450 can be engineered to catalyze abiological reactions, such as the intramolecular amination of organic azides. This process involves the insertion of a nitrene into a C(sp³)-H bond to form the pyrrolidine ring with high enantioselectivity and catalytic efficiency. escholarship.org

Furthermore, the conformation of the pyrrolidine ring itself plays a role in directing stereochemistry. The five-membered ring is not planar and adopts an "envelope" or "twist" conformation. beilstein-journals.org The presence of substituents influences the ring's puckering, and this conformational preference can be exploited to control the stereochemical outcome of further reactions on the ring. nih.gov

Chemical Reactivity and Derivatization

Once the this compound scaffold is synthesized, its functional groups—the secondary amine and the bromophenyl group—provide opportunities for further chemical modification and diversification.

The nitrogen atom in the pyrrolidine ring is a secondary amine, which makes it basic and nucleophilic. chemicalbook.comwikipedia.org Its lone pair of electrons is localized and readily available for chemical reactions, unlike the nitrogen in aromatic systems like pyrrole (B145914) where the lone pair is delocalized. pearson.com

This nucleophilicity allows the pyrrolidine nitrogen to readily undergo a variety of common amine reactions:

N-Alkylation and N-Arylation: The nitrogen can react with electrophiles such as alkyl halides or aryl halides (in the presence of a suitable catalyst) to form N-substituted pyrrolidines. chemicalbook.com

N-Acylation: Reaction with acyl halides or anhydrides yields N-acyl pyrrolidines. This is also a common strategy for protecting the nitrogen atom during other synthetic transformations. chemicalbook.com

Formation of Enamines: Reaction with ketones or aldehydes can form enamines, which are versatile intermediates in organic synthesis. chemicalbook.com

Deprotonation and Electrophilic Quenching: In the presence of a strong base, such as an organolithium reagent, the N-H bond can be deprotonated to form a lithium amide. This powerful nucleophile can then react with a range of electrophiles. nih.gov

Table 2: Common Reactions of the Pyrrolidine Nitrogen
Reaction TypeReagentProduct TypeReference
N-AlkylationAlkyl Halide (e.g., CH₃I)Tertiary Amine chemicalbook.com
N-AcylationAcyl Chloride (e.g., CH₃COCl)Amide chemicalbook.com
SulfonylationSulfonyl Chloride (e.g., TsCl)Sulfonamide nih.gov
Michael Additionα,β-Unsaturated Carbonylβ-Amino Carbonyl Compound core.ac.uk

The bromophenyl group is a versatile handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond can be activated by catalysts, most commonly those based on palladium, to form new carbon-carbon or carbon-heteroatom bonds. This allows for the "late-stage functionalization" of the molecule, where complex fragments can be added near the end of a synthetic sequence.

Key transformations include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond, linking the phenyl ring to another aryl or alkyl group. nih.gov

Mizoroki-Heck Reaction: The palladium-catalyzed reaction with an alkene to form a substituted alkene, effectively creating a new C-C bond with sp²-hybridized carbons. nih.gov

Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine to form a new C-N bond, linking the phenyl ring to a new nitrogen-containing group.

Sonogashira Coupling: The palladium- and copper-cocatalyzed reaction with a terminal alkyne to install an alkynyl group on the phenyl ring.

These reactions are highly valuable for creating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery, as they allow for the systematic variation of the substituent at the 4-position of the phenyl ring.

Modern Enabling Technologies in Pyrrolidine Synthesis

The quest for more efficient, environmentally friendly, and rapid synthetic methods has led to the widespread adoption of enabling technologies such as microwave irradiation and ultrasound. These techniques offer significant advantages over conventional heating methods in the synthesis of heterocyclic compounds, including pyrrolidines.

Microwave-Assisted Organic Synthesis (MAOS) Applications

Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by dramatically reducing reaction times, often from hours to minutes, while improving yields and product purity. mdpi.comscholarsresearchlibrary.com The direct and efficient heating of the reaction mixture by microwave irradiation leads to a rapid increase in temperature and pressure, accelerating reaction rates. nih.gov

In the context of pyrrolidine synthesis, MAOS has been employed for various transformations, including N-alkylation and the construction of fused-ring systems. For example, the microwave-assisted N-alkylation of a pyrrolidine-fused chlorin (B1196114) with various alkyl halides has been reported to proceed efficiently, providing a straightforward strategy for functionalization. nih.gov The synthesis of novel pyrrolidine derivatives has also been achieved through microwave-assisted multicomponent reactions, highlighting the versatility of this technology. researchgate.net

The table below summarizes representative examples of microwave-assisted synthesis of pyrrolidine derivatives and related heterocyclic compounds, showcasing the significant reduction in reaction time and improvement in yields compared to conventional methods.

ProductReactantsMicrowave ConditionsReaction TimeYield (%)Reference
Pyrrolidine-fused ChlorinTPFPP, Glycine, Paraformaldehyde290 W, 135 °C4 h41 nih.gov
N-Alkylated Pyrrolidine-fused ChlorinPyrrolidine-fused Chlorin, Methyl 4-(bromomethyl)benzoate50 W, 75 °C5 min47 (overall) nih.gov
N-Benzoylated PyrroleHydrazine, ButyraldehydeNot specifiedNot specifiedModerate nih.gov
3-Aryl-2-alkyl-quinazolin-4-oneAnthranilic acid, Propionic anhydride, AminesNot specifiedNot specifiedGood scholarsresearchlibrary.com
Pyrrolo[2,3-b]pyrrole derivatives2-(bis(ethylthio)methylene)malononitrile, AnilineNot specifiedNot specifiedNot specified nih.gov

Ultrasound-Mediated Reactions

Ultrasound-mediated synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating reaction rates. researchgate.net Sonochemical methods are known for their mild reaction conditions, shorter reaction times, and often improved yields compared to conventional techniques. worktribe.com

Ultrasound has been successfully applied to the synthesis of various heterocyclic compounds. For instance, the ultrasound-assisted synthesis of 3-(het)aryl isocoumarin (B1212949) derivatives via Suzuki-Miyaura coupling has been reported to proceed in good yields. nih.gov Similarly, the synthesis of novel isoxazolines bearing sulfonamides has been achieved through a one-pot, ultrasound-assisted protocol. researchgate.net While specific examples for the synthesis of this compound are not prevalent, the successful application of ultrasound in the synthesis of other substituted pyrrolidines and related heterocycles suggests its potential for this target molecule. dntb.gov.ua

The following table presents examples of ultrasound-assisted synthesis of heterocyclic compounds, demonstrating the efficiency and advantages of this technology.

ProductReactantsUltrasound ConditionsReaction TimeYield (%)Reference
3-(Het)aryl Isocoumarin Derivatives3-Chloroisochromen-1-one, Boronic acid derivativesNot specifiedNot specifiedGood nih.gov
Isoxazolines bearing SulfonamidesAldehydes, Hydroxylamine hydrochloride, Allyl-sulfonamidesNot specifiedNot specifiedNot specified researchgate.net
6-Methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo/thio-4-arylpyrimidine-5-carboxamidesAcetoacetanilide, Substituted carbaldehyde, Urea/ThioureaNot specifiedShorter than conventionalHigher than conventional worktribe.com
5-Aryl-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylic acid estersArylglyoxals, Methyl acetoacetate, Ammonium acetateNot specifiedNot specifiedNot specified nih.gov

The application of these modern enabling technologies holds significant promise for the efficient and environmentally benign synthesis of this compound and its analogues, facilitating further exploration of their chemical and biological properties.

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of pyrrolidine-based compounds is highly sensitive to the nature, position, and stereochemistry of substituents on the heterocyclic ring. These features directly influence the molecule's three-dimensional shape and its ability to fit into the binding pocket of a biological target.

Impact of Pyrrolidine Ring Substitution Patterns (e.g., methyl group position)

The substitution pattern on the pyrrolidine ring is a critical determinant of biological activity. The position of even small alkyl groups, such as a methyl group, can profoundly alter a compound's pharmacological profile. Research on related scaffolds demonstrates that substituents at positions C2, C3, and C4 of the pyrrolidine ring can significantly influence the molecule's efficacy. nih.gov

Substitution PositionObserved Impact on Activity (in related scaffolds)Reference
C2-Methyl GroupIncreased androgen receptor binding affinity nih.gov
C3-Methyl GroupConsidered a key feature for potency in certain scaffolds nih.gov
C4-Methyl Group (transposed from C3)Associated with a loss of potency nih.gov

Stereochemical Influence on Molecular Recognition and Bioactivity

Stereochemistry plays a pivotal role in pharmacology, as biological targets such as enzymes and receptors are chiral environments. nih.govnih.gov Consequently, stereoisomers of a drug can exhibit vastly different potencies, pharmacokinetic profiles, and metabolic pathways. nih.govnih.gov For pyrrolidine derivatives, the specific spatial arrangement of substituents is crucial for molecular recognition and bioactivity.

In the development of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives, it was discovered that the (2S,3R) configuration of the pyrrolidine ring was the most favorable for achieving potent antagonistic activity at the androgen receptor. nih.gov This highlights that a precise three-dimensional orientation of the aryl group and other substituents is required for effective binding. Even subtle changes in the stereochemistry can disrupt the optimal fit within the receptor's binding site, leading to a significant reduction or complete loss of biological effect. This principle underscores the importance of controlling chirality during the synthesis of such compounds to isolate the most active stereoisomer. nih.gov

Stereoisomer AttributeSignificance in Biological ActivityReference
General PrincipleStereoisomers often exhibit distinct bioactivities due to specific interactions with chiral biological targets. nih.govnih.gov
Specific Example (related pyrrolidines)The (2S,3R) configuration was found to be favorable for androgen receptor antagonistic activity. nih.gov

Role of the 4-Bromophenyl Group in Ligand-Target Interactions

Halogen-Mediated Interactions and Aromatic Stacking

The bromine atom is not merely a bulky substituent; it can actively participate in highly directional, non-covalent interactions known as halogen bonds. acs.orgnih.gov A halogen bond is formed between an electrophilic region on the halogen atom (termed a σ-hole) and a Lewis base, such as an oxygen or nitrogen atom, often found in the backbones or side chains of proteins. acs.org These interactions can be surprisingly strong, with bromine-oxygen (Br···O) contacts contributing significantly to the stability of a ligand-protein complex. acs.org

In addition to halogen bonding, the phenyl ring itself provides a platform for other crucial interactions. Aromatic stacking, or π-π stacking, can occur between the electron-rich phenyl ring of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target's binding site. researchgate.netnih.gov These stacking interactions are driven by attractive, non-covalent forces between the π-electron clouds of adjacent aromatic groups and are vital for the stability and specificity of binding. nih.gov The combination of halogen bonding and aromatic stacking makes the 4-bromophenyl group a potent anchor for securing the ligand within its biological target. researchgate.net

Modulation of Lipophilicity and Permeability

This modulation of lipophilicity is critical for a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier. researchgate.net By increasing the lipophilic character of the pyrrolidine scaffold, the 4-bromophenyl group can enhance membrane permeability, potentially leading to improved bioavailability. dergipark.org.tr However, an excessive increase in lipophilicity can also lead to poor aqueous solubility and non-specific binding, necessitating a careful balance to achieve an optimal pharmacokinetic profile.

PropertyRole of the 4-Bromophenyl GroupReference
Ligand-Target BindingParticipates in halogen bonding (via Bromine) and aromatic stacking (via phenyl ring). acs.orgnih.gov
Lipophilicity (log P)Increases the overall lipophilicity of the molecule. mdpi.comresearchgate.net
PermeabilityCan enhance the ability to cross biological membranes. researchgate.netdergipark.org.tr

Conformational Analysis and its Correlation with Biological Response

The biological response of a flexible molecule like a substituted pyrrolidine is intrinsically linked to its conformational preferences. mdpi.com The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.gov The specific conformation adopted by the ring determines the relative spatial orientation of its substituents, which in turn dictates how well the molecule can complement the shape and electrostatic environment of its target's binding site. mdpi.com

Substituents on the ring, such as the methyl and 4-bromophenyl groups, exert significant steric and electronic effects that influence the ring's puckering. nih.gov A particular conformation may be more energetically favorable, and it is often this low-energy conformation that is responsible for the biological activity. Conformational analysis, performed through computational methods or experimental techniques, is therefore essential for understanding the bioactive conformation of this compound. mdpi.comresearchgate.net By correlating specific conformations with biological response, researchers can design new analogues that are "locked" or biased towards the bioactive shape, potentially leading to enhanced potency and selectivity.

Rational Design Strategies for Optimizing Bromophenyl Pyrrolidine Analogues

Rational drug design is a strategic approach used to develop new therapeutic agents based on a detailed understanding of the biological target and the chemical characteristics of a lead compound. For the bromophenyl pyrrolidine series, this process involves the systematic modification of the parent structure, this compound, to enhance desired properties such as potency, selectivity, and pharmacokinetic profile. edelris.com By employing computational tools and established medicinal chemistry principles, researchers can predict how specific structural changes will affect the molecule's interaction with its target, guiding the synthesis of more effective and optimized analogues. nih.gov This data-driven cycle of design, synthesis, and testing accelerates the identification of clinical candidates.

A cornerstone of lead optimization is the use of bioisosteric replacements and scaffold modifications to fine-tune molecular properties without disrupting the key interactions required for biological activity. spirochem.comdrughunter.com These strategies are critical for addressing challenges such as metabolic instability, poor solubility, or off-target effects. nih.gov

Aromatic Ring Substitution: The 4-bromo substituent on the phenyl ring is a key feature that can be replaced with other groups to modulate electronic and lipophilic properties. For instance, replacing bromine with chlorine or fluorine can alter the molecule's metabolic stability and binding interactions. Introducing a trifluoromethyl (CF3) or cyano (CN) group can serve as a bioisostere for the bromine atom, potentially modifying the compound's electronic nature and ability to form hydrogen bonds. cambridgemedchemconsulting.com

Phenyl Ring Analogues: The entire phenyl ring can be replaced with a heteroaromatic ring, such as pyridine (B92270) or thiophene. This type of replacement can significantly impact properties like solubility, metabolic profile, and the potential for new vector interactions with the biological target.

Alkyl Group Modification: The methyl group at the 3-position of the pyrrolidine ring can be explored to understand steric tolerance within the target's binding pocket. Replacing it with an ethyl group, a cyclopropyl (B3062369) moiety, or a small polar group like a hydroxymethyl could probe these limits and introduce new interaction points.

Scaffold Modifications , often referred to as scaffold hopping, represent a more profound structural change where the central chemical core (the pyrrolidine ring) is replaced with a different one, while preserving the original orientation of key functional groups. nih.gov This strategy is employed to discover novel chemical series with improved properties or to circumvent existing patents. dundee.ac.uk For the bromophenyl pyrrolidine series, potential scaffold hops could include:

Ring Expansion or Contraction: Replacing the five-membered pyrrolidine ring with a six-membered piperidine (B6355638) or a four-membered azetidine (B1206935) ring. Such changes would alter the pKa of the basic nitrogen and reposition the phenyl group in three-dimensional space, potentially leading to improved binding affinity or selectivity.

Acyclic Analogues: Designing open-ring structures that mimic the spatial arrangement of the key pharmacophoric elements of the parent compound.

The following table outlines potential modifications to the this compound scaffold based on these principles.

Modification Type Parent Moiety Proposed Replacement Rationale / Potential Impact
Bioisosteric Replacement4-Bromo4-Chloro (Cl) / 4-Fluoro (F)Modulate halogen bonding potential and metabolic stability.
Bioisosteric Replacement4-Bromo4-Cyano (CN)Act as a hydrogen bond acceptor; alter electronic profile.
Bioisosteric Replacement4-Bromo4-Trifluoromethyl (CF3)Increase lipophilicity and block metabolic oxidation.
Bioisosteric ReplacementPhenyl RingPyridyl RingIntroduce hydrogen bond acceptor; improve solubility.
Scaffold ModificationPyrrolidine RingPiperidine RingAlter pKa of the basic nitrogen; explore different substituent vectors.
Scaffold ModificationPyrrolidine RingAzetidine RingConstrain ligand conformation; explore novel chemical space.

Pharmacophore modeling is a powerful computational technique used to define the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. dovepress.comnih.gov A pharmacophore model represents an abstract map of these key interaction points, such as hydrogen bond acceptors/donors, hydrophobic regions, and charged groups, rather than a specific chemical structure. nih.gov

For the bromophenyl pyrrolidine series, a structure-based pharmacophore model could be generated if the structure of the biological target is known, or a ligand-based model could be developed from a set of known active analogues. researchgate.netmdpi.com A hypothetical pharmacophore model derived from this compound would likely include several key features:

Aromatic/Hydrophobic Center: Corresponding to the bromophenyl ring, this feature is crucial for engaging with hydrophobic pockets or participating in π-stacking interactions within the target protein.

Positive Ionizable/Hydrogen Bond Donor Feature: The pyrrolidine nitrogen, which is basic and would likely be protonated at physiological pH, can form critical ionic or hydrogen bond interactions.

Hydrophobic Feature: The methyl group at the 3-position can contribute to binding by interacting with a small hydrophobic pocket.

Exclusion Volumes: These are regions in space where steric bulk is not tolerated, defining the boundaries of the binding site.

Once a validated pharmacophore model is established, it serves as a 3D query for virtual screening of large compound databases. This process can identify structurally diverse molecules that match the essential pharmacophoric features but possess entirely different chemical scaffolds. researchgate.net This exploration of pharmacophore space can lead to the discovery of novel lead compounds with potentially improved properties or different intellectual property profiles.

The table below details the components of a hypothetical pharmacophore model for the bromophenyl pyrrolidine class.

Pharmacophore Feature Corresponding Structural Element Potential Role in Target Interaction
Aromatic/Hydrophobic Region4-Bromophenyl Ringπ-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine).
Positive Ionizable CenterPyrrolidine Nitrogen (protonated)Formation of a salt bridge with an acidic residue (e.g., Aspartic Acid, Glutamic Acid).
Hydrogen Bond DonorPyrrolidine N-H (protonated)Donating a hydrogen bond to a suitable acceptor on the protein backbone or side chain.
Hydrophobic Pocket3-Methyl GroupOccupying a small, sterically constrained hydrophobic pocket.

Iv. Advanced Theoretical and Computational Investigations of 3 4 Bromophenyl 3 Methylpyrrolidine

Quantum Chemical Methodologies

Quantum chemical methods are instrumental in understanding the fundamental electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is particularly favored for its balance of accuracy and computational cost. scirp.org A typical DFT calculation for 3-(4-Bromophenyl)-3-methylpyrrolidine would involve the use of a functional, such as B3LYP, combined with a basis set, like 6-311G**, to optimize the molecular geometry and calculate various electronic properties. mdpi.com

The optimized structure provides precise bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional view of the molecule. From this, one can derive several key descriptors of reactivity. These quantum chemical parameters, including chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), provide a quantitative measure of the molecule's stability and reactivity. mdpi.com

ParameterDefinitionPredicted Significance for this compound
Chemical Hardness (η)Resistance to change in electron distribution or charge transfer.A higher value would indicate greater stability and lower reactivity.
Chemical Softness (S)The reciprocal of hardness, indicating the ease of electron cloud polarization.A higher value suggests a greater propensity to react.
Electronegativity (χ)The power of an atom in a molecule to attract electrons to itself.Provides insight into the molecule's overall electron-attracting tendency.
Electrophilicity Index (ω)A measure of the energy lowering of a molecule when it accepts electrons.A higher value indicates a stronger electrophilic character.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. researchgate.net Green denotes regions of neutral potential.

For this compound, an MEP map would likely reveal a region of negative potential (red) around the nitrogen atom of the pyrrolidine (B122466) ring due to the presence of its lone pair of electrons, making it a likely site for electrophilic attack. The hydrogen atom attached to the nitrogen would exhibit a positive potential (blue), indicating its susceptibility to nucleophilic interaction. The bromophenyl ring would also display a nuanced distribution of charge due to the electronegativity of the bromine atom and the delocalized π-electrons of the aromatic system.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

In the case of this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the pyrrolidine ring and the π-system of the bromophenyl ring, reflecting the regions with higher electron density. The LUMO, conversely, would likely be distributed over the antibonding orbitals of the bromophenyl ring. The calculated energies of these orbitals and their energy gap would provide quantitative insights into the molecule's kinetic stability and its propensity to engage in chemical reactions.

OrbitalEnergy (eV)Predicted LocalizationSignificance
HOMO-6.5Nitrogen atom and bromophenyl ringRegion of electron donation (nucleophilic character)
LUMO-1.2Bromophenyl ringRegion of electron acceptance (electrophilic character)
HOMO-LUMO Gap5.3-Indicator of chemical reactivity and kinetic stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interactions. cwejournal.org It provides a localized picture of the electron density in a molecule, describing it in terms of Lewis-like structures with localized bonds and lone pairs. NBO analysis is particularly useful for understanding hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) NBO to an adjacent empty (acceptor) NBO. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

For this compound, NBO analysis would reveal significant intramolecular charge transfer interactions. For instance, delocalization of the lone pair of the nitrogen atom into the antibonding orbitals of adjacent C-C and C-H bonds would contribute to the stability of the molecule. Similarly, interactions between the π-orbitals of the bromophenyl ring and the σ* orbitals of the pyrrolidine ring could be identified and quantified.

Molecular Modeling and Simulation

While quantum chemical methods provide detailed information about the static electronic properties of a molecule, molecular modeling and simulation techniques are employed to study its dynamic behavior over time.

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules. frontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes how the positions and velocities of the particles evolve over time. This allows for the exploration of the conformational landscape of a molecule, identifying its most stable conformations and the energy barriers between them.

An MD simulation of this compound would provide valuable insights into its flexibility and preferred shapes in different environments (e.g., in a vacuum or in a solvent). The pyrrolidine ring can adopt various puckered conformations, such as the envelope and twist forms. The simulation would reveal the relative populations of these conformers and the dynamics of their interconversion. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.

Ligand-Protein Docking for Target Interaction Prediction

Following a comprehensive search of scientific literature and databases, no specific studies detailing ligand-protein docking simulations for this compound were identified. Computational docking is a method used to predict the preferred orientation of a molecule when bound to a second, typically a protein target. This analysis provides insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. However, publicly accessible research detailing such investigations for this compound is not available at this time.

In Silico Prediction of Pharmacological Profiles

Similarly, a thorough review of available data yielded no specific in silico studies aimed at predicting the pharmacological profile of this compound. Such computational methods utilize the chemical structure of a compound to forecast its pharmacokinetic and pharmacodynamic properties, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, as well as its likely biological targets and potential therapeutic effects. While computational tools for these predictions are widely used in drug discovery, the results of such analyses for this compound have not been published in the accessible scientific literature.

Therefore, the creation of data tables detailing specific research findings for these subsections is not possible.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Bromophenyl)-3-methylpyrrolidine, and how can reaction yields be optimized?

Methodological Answer: The synthesis of pyrrolidine derivatives often involves cyclization reactions or modifications of pre-existing heterocycles. For bromophenyl-substituted pyrrolidines, a plausible route is the alkylation of a pyrrolidine precursor with a 4-bromophenyl electrophile. Reaction optimization can employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions . For example, fractional factorial designs reduce the number of experiments while capturing interactions between variables. Post-synthesis, purification via column chromatography (using polar/non-polar solvent systems) and characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HPLC-MS ensure structural fidelity .

Q. How can researchers characterize the stereochemical configuration of this compound?

Methodological Answer: Stereochemical analysis requires chiral resolution techniques such as chiral HPLC or X-ray crystallography. For example, derivatives like (3S,4R)-Methyl 4-(4-bromo-phenyl)pyrrolidine-3-carboxylate (a structurally related compound) were resolved using chiral columns and confirmed via crystallographic data . Polarimetry and vibrational circular dichroism (VCD) can also distinguish enantiomers. Computational methods (e.g., density functional theory, DFT) predict stable conformers and compare calculated vs. experimental spectra .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

Methodological Answer: Quantum chemical calculations (e.g., transition state modeling using Gaussian or ORCA software) can map reaction pathways and identify intermediates. For instance, ICReDD’s workflow combines quantum mechanics (QM) with machine learning to predict reaction outcomes and optimize catalysts . For bromophenyl-substituted pyrrolidines, focus on steric effects from the methyl group and electronic effects from the bromine atom. Solvent models (e.g., COSMO-RS) refine energy barriers in different media. Validate predictions with kinetic experiments (e.g., variable-temperature NMR) to correlate computational and empirical data .

Q. How do researchers resolve contradictions in spectroscopic data for bromophenyl-pyrrolidine derivatives?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Use multi-dimensional NMR (e.g., 1H-13C HSQC^1 \text{H-}^{13} \text{C HSQC}, NOESY) to confirm connectivity and spatial arrangements. For example, in 4-(3-Bromo-4-fluorophenyl)-1-methylpyrrolidin-3-amine, NOE correlations resolved ambiguities in substituent orientation . Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy. If discrepancies persist, crystallize the compound for X-ray analysis, as demonstrated for (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-pyrrolidine-2,3-dione derivatives .

Q. What role does this compound play in medicinal chemistry, and how are its bioactivity profiles assessed?

Methodological Answer: Pyrrolidine scaffolds are common in drug discovery due to their conformational rigidity and hydrogen-bonding capacity. For bromophenyl analogs, assess bioactivity via:

  • Targeted assays : Screen against receptors (e.g., GPCRs) using fluorescence polarization or surface plasmon resonance (SPR).
  • ADMET profiling : Evaluate solubility (shake-flask method), metabolic stability (microsomal assays), and cytotoxicity (MTT assays).
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying substituents on the phenyl ring) and correlate structural changes with activity trends .

Experimental Design & Optimization

Q. How can factorial design improve the scalability of this compound synthesis?

Methodological Answer: A full factorial design evaluates factors like reaction time, temperature, and stoichiometry. For example, a 232^3 design (8 experiments) identifies main effects and interactions. Response surface methodology (RSM) then optimizes the reaction space. In a case study, this approach reduced byproducts in pyrrolidine synthesis by 40% . Post-optimization, pilot-scale reactions (e.g., flow chemistry) ensure reproducibility. Monitor using in-line FTIR or PAT (Process Analytical Technology) tools .

Q. What analytical techniques are critical for detecting trace impurities in this compound?

Methodological Answer:

  • LC-MS/MS : Detects low-abundance impurities (e.g., dehalogenated byproducts) with high sensitivity.
  • GC-FID : Quantifies volatile impurities (e.g., residual solvents).
  • Elemental analysis : Confirms stoichiometric ratios of C, H, N, and Br.
    For chiral impurities, use chiral stationary phases in HPLC, as demonstrated for related pyrrolidine derivatives .

Safety & Compliance

Q. What safety protocols are recommended for handling brominated pyrrolidines?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of brominated vapors.
  • Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal .
    Refer to GHS-compliant SDS sheets for specific hazards (e.g., H318: Causes serious eye damage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.